4-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]-Benzenesulfonamide
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Overview
Description
4-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]-Benzenesulfonamide is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]-Benzenesulfonamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]-Benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Common in aromatic compounds, where halogen atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Often involve reagents like sodium hydroxide or potassium carbonate under reflux conditions.
Oxidation Reactions: May use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Typically involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]-Benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]-Benzenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence its binding affinity and reactivity with biological molecules. These interactions can lead to various biological effects, depending on the specific application and target.
Comparison with Similar Compounds
- 4-Bromo-2-trifluoromethyl-benzenesulfonamide
- 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene
- 2-Bromo-4-fluoroaniline
Comparison: Compared to similar compounds, 4-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]-Benzenesulfonamide is unique due to the specific arrangement of its functional groups. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H8BrF4NO2S |
---|---|
Molecular Weight |
398.17 g/mol |
IUPAC Name |
4-bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H8BrF4NO2S/c14-8-1-4-10(5-2-8)22(20,21)19-12-6-3-9(15)7-11(12)13(16,17)18/h1-7,19H |
InChI Key |
YVUMGYBHZJIBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)F)C(F)(F)F)Br |
Origin of Product |
United States |
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